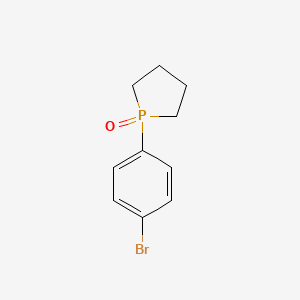
1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide is an organic phosphorus compound with the chemical formula C10H12BrOP and a molecular weight of 259.08 g/mol . It is commonly found as a white to pale yellow solid and is soluble in organic solvents such as ethanol and ether . This compound is primarily used as an intermediate in organic synthesis, serving as a catalyst or ligand in various organic reactions .
Preparation Methods
One common method includes the reaction of 4-bromobenzyl chloride with a phospholane derivative under controlled conditions, followed by oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Cycloaddition: It participates in hetero-Diels–Alder reactions with thiochalcones, yielding bicyclic P,S-heterocycles.
Common reagents and conditions used in these reactions include THF as a solvent, temperatures around 60°C, and various catalysts depending on the specific reaction . Major products formed from these reactions include substituted phospholane derivatives and bicyclic heterocycles .
Scientific Research Applications
1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various metal ions . These interactions facilitate its role as a catalyst or ligand in organic reactions, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide is unique due to its specific structure and reactivity. Similar compounds include:
1-Phenylphospholane 1-oxide: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromophenylphosphine oxide: Similar in structure but differs in the phosphorus oxidation state and reactivity.
Phospholane derivatives: Various derivatives with different substituents on the phospholane ring, each with unique properties and applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-1λ5-phospholane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrOP/c11-9-3-5-10(6-4-9)13(12)7-1-2-8-13/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWJREVKKPRABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCP(=O)(C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
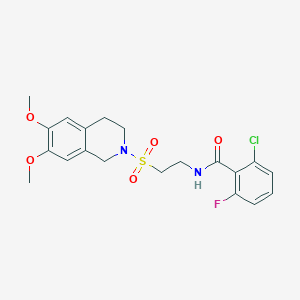
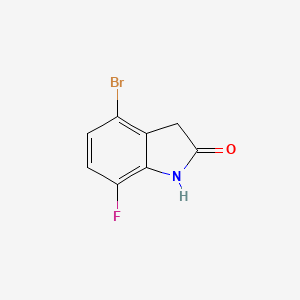
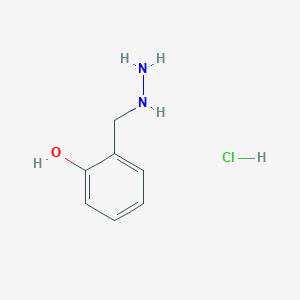
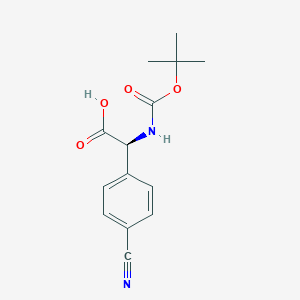
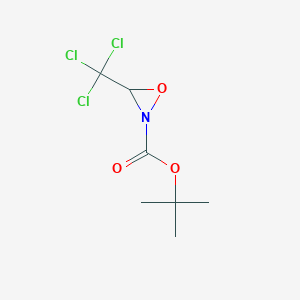
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2895177.png)
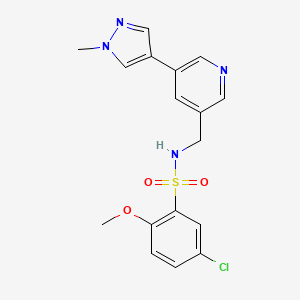
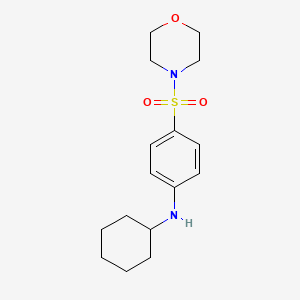
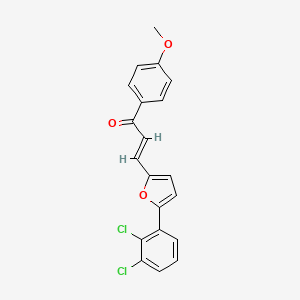
![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)
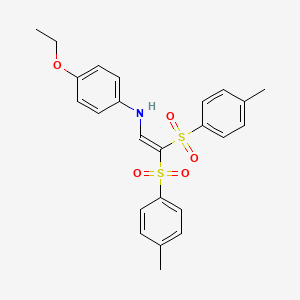
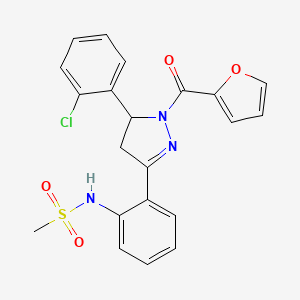
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2895187.png)
